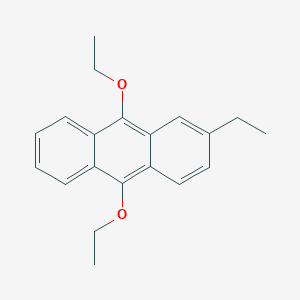

9,10-Diethoxy-2-ethylanthracene

Übersicht

Beschreibung

9,10-Diethoxy-2-ethylanthracene: is an organic compound with the molecular formula C20H22O2 . It is a derivative of anthracene, where the 9 and 10 positions are substituted with ethoxy groups, and the 2 position is substituted with an ethyl group. This compound is known for its applications in various scientific fields, particularly in photochemistry and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Diethoxy-2-ethylanthracene typically involves the alkylation of anthracene derivatives. One common method is the reaction of 9,10-dihydroxyanthracene with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 9,10-Diethoxy-2-ethylanthracene can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products Formed:

Oxidation: Anthraquinone derivatives.

Reduction: Dihydroanthracene derivatives.

Substitution: Halogenated or nitrated anthracene derivatives.

Wissenschaftliche Forschungsanwendungen

Photoinitiators in Polymerization

Overview

9,10-Diethoxy-2-ethylanthracene serves as an effective photoinitiator in cationic polymerization systems. It can enhance the curing processes of various resins when exposed to UV light.

Mechanism of Action

The compound acts by generating reactive species upon irradiation, which initiates the polymerization of monomers. The presence of substituents like ethoxy groups improves the solubility and absorption characteristics, allowing for effective initiation under visible light conditions .

Case Studies

- A study demonstrated that incorporating this compound into photopolymerizable compositions significantly improved cure speed and depth while minimizing color formation. This characteristic is particularly useful in dental materials where aesthetic matching is crucial .

- Another research highlighted its role in enhancing the performance of cationically polymerizable resins, making it suitable for applications in coatings and adhesives where rapid curing is required .

Organic Electronics

Overview

In organic electronics, this compound has been explored for its potential as a semiconductor material due to its favorable electronic properties.

Applications

- Organic Photovoltaics (OPVs) : The compound can be utilized in the design of organic solar cells where it contributes to charge transport mechanisms.

- Organic Light Emitting Diodes (OLEDs) : Its luminescent properties make it a candidate for use in OLEDs, potentially improving device efficiency and color purity .

Photochemical Studies

Overview

The compound has also been investigated for its role in photochemical reactions, particularly those involving electron transfer.

Research Findings

- Studies have shown that this compound can effectively participate in photoinduced electron transfer processes. This property is leveraged in various applications ranging from synthesis to environmental chemistry .

- Research indicates that the compound can facilitate the reduction of certain substrates under UV light, demonstrating its utility in synthetic organic chemistry .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Photoinitiators | Cationic polymerization in dental materials | Enhanced cure speed and depth |

| Organic Electronics | Semiconductor in OPVs and OLEDs | Improved charge transport and efficiency |

| Photochemical Studies | Electron transfer reactions | Effective substrate reduction |

Wirkmechanismus

The mechanism of action of 9,10-Diethoxy-2-ethylanthracene primarily involves its ability to absorb light and transfer energy. This property makes it an effective photosensitizer. Upon absorbing light, the compound transitions to an excited state, which can then transfer energy to other molecules, initiating various photochemical reactions. The molecular targets and pathways involved depend on the specific application, such as the generation of reactive oxygen species in photodynamic therapy .

Vergleich Mit ähnlichen Verbindungen

- 9,10-Diethoxyanthracene

- 2-Ethyl-9,10-dimethoxyanthracene

- 9,10-Dimethoxyanthracene

Comparison: Compared to 9,10-Diethoxyanthracene, 9,10-Diethoxy-2-ethylanthracene has an additional ethyl group at the 2 position, which can influence its reactivity and solubility. The presence of the ethyl group can also affect the compound’s photophysical properties, making it more suitable for specific applications in photochemistry and material science.

Biologische Aktivität

9,10-Diethoxy-2-ethylanthracene (DEA) is an organic compound belonging to the anthracene family, characterized by the presence of two ethoxy groups at the 9 and 10 positions and an ethyl group at the 2 position. This compound has garnered interest in various fields, particularly for its potential biological activities and applications in photochemistry and materials science.

The biological activity of this compound is primarily attributed to its interaction with cellular components and its ability to participate in photochemical reactions. The compound has been studied for its potential effects on:

- Antioxidant Activity : DEA exhibits antioxidant properties, which may help mitigate oxidative stress in cells.

- Anticancer Properties : Research indicates that DEA can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

- Photodynamic Activity : As a photosensitizer, DEA can generate singlet oxygen upon light activation, leading to cytotoxic effects in targeted cells.

Case Studies and Research Findings

- Antioxidant Activity

- Anticancer Activity

- Photodynamic Therapy

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anticancer | Induction of apoptosis | |

| Photodynamic activity | Generation of singlet oxygen |

Applications in Research

This compound has several applications in scientific research:

- Material Science : Due to its photochemical properties, DEA is used in developing light-sensitive materials and coatings.

- Drug Development : Its biological activities make it a candidate for further exploration in drug development, particularly for cancer therapies.

- Biochemical Probes : DEA can serve as a probe to study cellular mechanisms related to oxidative stress and apoptosis.

Eigenschaften

IUPAC Name |

9,10-diethoxy-2-ethylanthracene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O2/c1-4-14-11-12-17-18(13-14)20(22-6-3)16-10-8-7-9-15(16)19(17)21-5-2/h7-13H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWFDADDJOUNDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573120 | |

| Record name | 9,10-Diethoxy-2-ethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205515-07-7 | |

| Record name | 9,10-Diethoxy-2-ethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.